(5-Benzoylthiophen-2-yl)methanamine
Overview
Description
“(5-Benzoylthiophen-2-yl)methanamine” is a synthetic compound with the molecular formula C12H11NOS . It has a molecular weight of 217.29 g/mol. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoyl group attached to a thiophene ring at the 5-position, and a methanamine group attached to the thiophene ring at the 2-position . The InChI code for this compound is 1S/C12H11NOS.BrH/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9;/h1-7H,8,13H2;1H
.
Scientific Research Applications
Biased Agonism in Drug Discovery
A significant application of derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a chemical closely related to (5-Benzoylthiophen-2-yl)methanamine, is in the field of drug discovery as biased agonists of serotonin 5-HT1A receptors. This class of compounds has shown potent antidepressant-like activity. For instance, a specific derivative demonstrated robust stimulation of ERK1/2 phosphorylation in the rat cortex and displayed potent antidepressant-like activity in in vivo studies (Sniecikowska et al., 2019). Another study found that these compounds, through diverse signaling pathways, can potentially become drug candidates for various central nervous system pathologies (Sniecikowska et al., 2020).
Antitumor Potential
A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized from benzylamine and other components, demonstrated significant antitumor potential against several cancer cell lines. Some compounds in this series showed comparable or even better cytotoxic activity than the reference drug doxorubicin against specific cell lines (Ramazani et al., 2014).
Novel Synthesis Methods
A novel synthesis method using (N-isocyanimino) triphenylphosphorane provided efficient production of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives. This method is characterized by not requiring a catalyst or activation and can be carried out as a simple one-pot protocol at room temperature (Ramazani et al., 2012).
Characterization of Compounds
The compound 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was successfully synthesized and characterized using various spectroscopic techniques. This process is noted for its high yield (Shimoga et al., 2018).
Functional Selectivity in Drug Discovery
Further emphasizing the role in drug discovery, advancements in 5-HT1A receptor drug discovery have highlighted novel 'biased agonists' that are selective and efficacious. These agonists preferentially target brain regions that mediate therapeutic activity without triggering side effects. The prototypical first-in-class compound NLX-101 showed potent, rapid-acting antidepressant-like and procognitive properties in animal models (Sniecikowska et al., 2019).
Properties
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c13-8-10-6-7-11(15-10)12(14)9-4-2-1-3-5-9/h1-7H,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXQVCUZDIIDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.